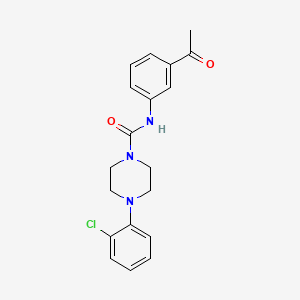![molecular formula C18H19NO3 B4185062 N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4185062.png)
N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain regulation, mood, and appetite. URB597 inhibits FAAH, leading to an increase in anandamide levels, which can have potential therapeutic applications in pain management, anxiety, and depression.
Wirkmechanismus
URB597 works by inhibiting N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide is involved in pain regulation, mood, and appetite, and its levels are regulated by N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide. By inhibiting N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, URB597 leads to an increase in anandamide levels, which can have potential therapeutic applications.
Biochemical and Physiological Effects
URB597 has been shown to have several biochemical and physiological effects. It increases levels of anandamide in the brain, leading to pain relief and mood enhancement. URB597 has also been shown to reduce inflammation and oxidative stress, which can have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of URB597 is its specificity for N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibition, which can lead to fewer side effects compared to other drugs that target the endocannabinoid system. However, URB597 has a short half-life and requires multiple doses to maintain its effects, which can be a limitation in clinical settings.
Zukünftige Richtungen
URB597 has potential applications in pain management, anxiety, depression, and drug addiction. Future research could investigate its potential use in treating neurodegenerative diseases and other conditions that involve inflammation and oxidative stress. Additionally, research could focus on developing more potent and longer-lasting N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibitors to maximize the therapeutic potential of URB597 and other similar compounds.
Wissenschaftliche Forschungsanwendungen
URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. It has been shown to increase anandamide levels in the brain, leading to pain relief and mood enhancement. URB597 has also been investigated for its potential use in treating drug addiction, as anandamide has been shown to play a role in the reward system of the brain.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-4-5-14(8-12(11)2)13(3)19-18(20)15-6-7-16-17(9-15)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZJINDFQNUWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)
![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)

![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4185037.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185041.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)
![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)